1-(4-methyl-3-nitrobenzoyl)pyrrolidine
Description
Significance of Pyrrolidine (B122466) Scaffolds in Contemporary Synthetic Organic Chemistry
The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a ubiquitous and highly valued scaffold in modern organic chemistry and drug discovery. chembuyersguide.com Its prevalence stems from several advantageous structural and chemical properties.
Unlike flat aromatic systems, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a non-planar, three-dimensional structure. chembuyersguide.com This puckered conformation, often described by a phenomenon known as "pseudorotation," allows for a more comprehensive exploration of three-dimensional space, a critical factor in the design of molecules intended to interact with complex biological targets like enzymes and receptors. chembuyersguide.com
Furthermore, the stereogenicity of the carbon atoms in substituted pyrrolidine rings introduces molecular chirality, a fundamental aspect of biological recognition. chembuyersguide.com The spatial orientation of substituents on the ring can dramatically influence a molecule's biological profile due to different binding interactions with stereoselective proteins. chembuyersguide.com For these reasons, the pyrrolidine motif is considered a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds across a range of therapeutic areas. organicchemistrytutor.comnih.gov The development of efficient synthetic methods, such as [3+2] cycloadditions and palladium-catalyzed carboamination reactions, has further enhanced the accessibility and utility of this versatile heterocyclic system. organic-chemistry.orgrsc.org
Strategic Utility of Nitroaromatic Systems in Chemical Synthesis
Nitroaromatic compounds, which feature one or more nitro (–NO₂) groups attached to an aromatic ring, are of immense importance in industrial and laboratory synthesis. chemicalbook.com The nitro group is one of the most powerful electron-withdrawing groups, a property that profoundly influences the reactivity of the aromatic ring to which it is attached. organic-chemistry.org
This strong electron-withdrawing nature deactivates the aromatic ring toward electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution, a feature that chemists strategically exploit. organic-chemistry.org In the case of 1-(4-methyl-3-nitrobenzoyl)pyrrolidine, the nitro group is positioned meta to the carbonyl group on the benzene (B151609) ring.
Beyond its influence on ring reactivity, the nitro group is a versatile synthetic handle. It can be readily reduced under various conditions to an amino group (–NH₂), which is a key precursor for the synthesis of dyes, pharmaceuticals, and other complex organic molecules. chemicalbook.comleyan.com The synthesis of the precursor, 4-methyl-3-nitrobenzoyl chloride, typically involves the nitration of p-toluic acid followed by conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂). libretexts.orggoogle.com
Table 2: Properties of the Key Precursor, 4-Methyl-3-nitrobenzoyl chloride This interactive table details the experimental properties of the acyl chloride used to synthesize the title compound.
| Property | Value | Source |
|---|---|---|
| CAS Number | 10397-30-5 | sigmaaldrich.com |
| Molecular Formula | C8H6ClNO3 | sigmaaldrich.com |
| Molecular Weight | 199.59 g/mol | sigmaaldrich.com |
| Appearance | Liquid | sigmaaldrich.com |
| Boiling Point | 185 °C at 36 mmHg | sigmaaldrich.com |
| Melting Point | 20-21 °C | sigmaaldrich.com |
| Density | 1.37 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.581 | sigmaaldrich.com |
Structural and Mechanistic Considerations of N-Acylamide Architectures
The N-acylamide, or simply amide, bond is the chemical linkage that joins the pyrrolidine ring to the 4-methyl-3-nitrobenzoyl group. This functional group is central to the structure and properties of peptides, proteins, and numerous synthetic molecules. The amide bond (–CO–N–) exhibits unique structural characteristics due to resonance.
The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl (C=O) group, giving the C–N bond partial double-bond character. This resonance effect has two major consequences:
Planarity: The atoms involved in the amide group (the carbonyl carbon, oxygen, nitrogen, and the atoms directly attached to them) tend to lie in the same plane to maximize orbital overlap.
Rotational Barrier: The partial double-bond character restricts free rotation around the C–N bond. This rotational barrier is significant enough to allow for the existence of distinct conformational isomers, or conformers (often referred to as cis and trans isomers), which can have different chemical and physical properties.
The synthesis of this compound is a classic example of nucleophilic acyl substitution. The nitrogen atom of the highly nucleophilic secondary amine, pyrrolidine, attacks the electrophilic carbonyl carbon of the acyl chloride, 4-methyl-3-nitrobenzoyl chloride. organicchemistrytutor.com This is followed by the expulsion of the chloride ion as a leaving group, forming the stable amide bond. libretexts.org The reaction typically requires two equivalents of the amine or one equivalent of the amine and a non-nucleophilic base to neutralize the hydrogen chloride (HCl) byproduct. organicchemistrytutor.com
Structure
3D Structure
Properties
IUPAC Name |
(4-methyl-3-nitrophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-9-4-5-10(8-11(9)14(16)17)12(15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWFXTHRGQCEQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Chemical Transformations and Reactivity of 1 4 Methyl 3 Nitrobenzoyl Pyrrolidine
Reductive Transformations of the Nitro Group
The nitro group on the benzene (B151609) ring is a versatile functional group that can be readily transformed into an amino group, which in turn serves as a precursor for a variety of further chemical modifications. The reduction of aromatic nitro compounds is a well-established and fundamental transformation in organic synthesis.
Catalytic Hydrogenation to Amino-Substituted Benzoylpyrrolidines
Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro groups due to its clean nature and often high yields. This process involves the use of a metal catalyst and a hydrogen source to selectively reduce the nitro group to an amine. For the conversion of 1-(4-methyl-3-nitrobenzoyl)pyrrolidine to 1-(3-amino-4-methylbenzoyl)pyrrolidine, various catalytic systems can be utilized.
Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out in a solvent such as ethanol, methanol (B129727), or ethyl acetate (B1210297) under a hydrogen atmosphere, which can range from atmospheric pressure to higher pressures depending on the specific catalyst and substrate.
While specific experimental data for the catalytic hydrogenation of this compound is not extensively documented in publicly available literature, the conditions can be inferred from similar reductions of related aromatic nitro compounds.
Table 1: Representative Conditions for Catalytic Hydrogenation of Aromatic Nitro Compounds
| Catalyst | Hydrogen Pressure | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|
| 10% Pd/C | 1 - 4 atm | Ethanol | 25 - 50 | >95 |
| 5% Pt/C | 1 - 4 atm | Methanol | 25 - 50 | >95 |
This table presents typical conditions for the catalytic hydrogenation of aromatic nitro compounds and serves as a general guide for the reduction of this compound.
The resulting product, 1-(3-amino-4-methylbenzoyl)pyrrolidine, is a key intermediate for further synthetic transformations, particularly those involving the newly formed amino group.
Chemical Reduction Methods for Aromatic Nitro Compounds
In addition to catalytic hydrogenation, a variety of chemical reducing agents can be employed to convert the nitro group of this compound to an amine. These methods can be particularly useful when certain functional groups in the molecule are sensitive to catalytic hydrogenation conditions.
Common chemical reducing agents for aromatic nitro compounds include metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. Other reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride dihydrate (SnCl₂·2H₂O) in a suitable solvent are also effective. The choice of reducing agent can sometimes be influenced by the presence of other functional groups and the desired selectivity.
Table 2: Common Chemical Reducing Agents for Aromatic Nitro Compounds
| Reagent | Solvent | Conditions |
|---|---|---|
| Fe / CH₃COOH | Acetic Acid | Reflux |
| SnCl₂·2H₂O | Ethanol | Reflux |
| Na₂S₂O₄ | Water / Methanol | Room Temperature to Reflux |
This table outlines common chemical reduction methods applicable to aromatic nitro compounds. The specific conditions for this compound would need to be optimized.
Reactions Involving the Pyrrolidine (B122466) Ring System
The pyrrolidine ring in this compound is a saturated heterocycle that can undergo various chemical transformations, including functionalization at its ring positions and participation in cyclization reactions.
Functionalization at Ring Positions
The functionalization of the pyrrolidine ring in N-acylpyrrolidines can be achieved through several strategies. One common approach involves the deprotonation of the α-carbon to the nitrogen, followed by reaction with an electrophile. However, the presence of the electron-withdrawing benzoyl group can influence the reactivity of the pyrrolidine ring.
Recent studies have shown methods for the α-arylation of pyrrolidines using quinone monoacetals as oxidizing agents in the presence of a base. nih.gov While not specific to the title compound, this methodology could potentially be applied to introduce aryl substituents at the α-position of the pyrrolidine ring.
Furthermore, various synthetic methods exist for the construction of substituted pyrrolidine rings, which can be incorporated into the target molecule. These methods include 1,3-dipolar cycloadditions of azomethine ylides with alkenes and intramolecular cyclization reactions. nih.govfrontiersin.org
Cyclization Reactions Leading to Fused Heterocyclic Architectures
The amino derivative, 1-(3-amino-4-methylbenzoyl)pyrrolidine, is a valuable precursor for the synthesis of fused heterocyclic systems. The presence of the ortho-amino and methyl groups on the benzoyl moiety allows for intramolecular cyclization reactions to form new rings.
General strategies for the synthesis of pyrrolidine-containing polycyclic compounds often involve cycloaddition reactions. rsc.org For example, intramolecular cyclization of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates can lead to the formation of pyrrolidine derivatives fused to other ring systems. rsc.org
Modifications and Reactivity of the Amide Linkage
The amide bond in this compound is a robust functional group, but it can undergo specific chemical transformations under certain conditions. The reactivity of the amide linkage can be influenced by the electronic nature of both the benzoyl and pyrrolidine moieties.
The hydrolysis of the amide bond to yield 4-methyl-3-nitrobenzoic acid and pyrrolidine typically requires harsh conditions, such as strong acid or base catalysis at elevated temperatures.
Reduction of the amide group to the corresponding amine, (4-methyl-3-nitrophenyl)(pyrrolidin-1-yl)methane, can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation under more forcing conditions than those used for the nitro group reduction. For instance, the hydrogenation of N-methylpyrrolidone to N-methylpyrrolidine has been achieved using a bimetallic Pt/V catalyst. rsc.org
Recent advances in catalysis have also demonstrated the cleavage of the C-N bond in N-benzoyl pyrrolidines using a combination of a Lewis acid and photoredox catalysis, which represents a novel approach to functionalize the pyrrolidine ring.
Table 3: Potential Transformations of the Amide Linkage
| Transformation | Reagents/Conditions | Product Type |
|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid and amine |
| Reduction | LiAlH₄ in THF; or H₂, high pressure, catalyst | Secondary amine |
This table summarizes potential reactions of the amide linkage based on general amide chemistry and recent literature on related compounds.
Hydrolytic Stability Investigations
The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-methyl-3-nitrobenzoic acid and pyrrolidine. The stability of this bond is influenced by the electronic effects of the substituents on the benzoyl ring.
Studies on the alkaline hydrolysis of related N-benzoyl pyrrolidines have shown that these amides can be cleaved under basic conditions. For instance, N-benzoyl pyrrolidine can be hydrolyzed using sodium hydroxide (B78521) in a mixture of methanol and dichloromethane. researchgate.net The reaction proceeds to the corresponding sodium carboxylate and the free amine. researchgate.net It is anticipated that this compound would exhibit similar reactivity. The presence of the electron-withdrawing nitro group on the benzoyl ring would likely increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack by hydroxide ions compared to an unsubstituted N-benzoylpyrrolidine.
Below is a table summarizing the expected products of hydrolysis under different conditions.
| Condition | Reactants | Products |
| Acidic Hydrolysis | This compound, H₂O, H⁺ | 4-methyl-3-nitrobenzoic acid, Pyrrolidinium salt |
| Basic Hydrolysis | This compound, H₂O, OH⁻ | 4-methyl-3-nitrobenzoate salt, Pyrrolidine |
Transamidation and Exchange Reactions
Transamidation, the exchange of the amine portion of an amide with another amine, is a valuable transformation in organic synthesis. N-acyl amides, such as this compound, can serve as substrates for these reactions. The reactivity of the amide bond can be enhanced by the electron-withdrawing nature of the acyl group, making the carbonyl carbon more susceptible to nucleophilic attack.
Research on related N-benzoyl lactams, such as N-benzoylpyrrolidin-2-one, has demonstrated the feasibility of transamidation reactions. These can be achieved under metal-free conditions using various reagents or with the aid of transition metal catalysts. researchgate.net For example, metal-free transamidation of benzoylpyrrolidin-2-one with both aliphatic and aromatic primary amines has been successfully carried out in aqueous media. researchgate.netresearchgate.net Nickel- and zinc-catalyzed transamidation reactions of N-acyl amides have also been developed, offering alternative methods for C-N bond cleavage and formation. researchgate.netrsc.org
Given these precedents, it is highly probable that this compound can undergo transamidation with various primary and secondary amines. The reaction would likely proceed via nucleophilic attack of the incoming amine on the carbonyl carbon of the benzoyl group, followed by the departure of pyrrolidine to form a new amide. The specific conditions required (e.g., catalyst, temperature, solvent) would depend on the nucleophilicity of the incoming amine.
The following table illustrates potential transamidation reactions of this compound.
| Reactant Amine | Expected Product | Potential Catalyst/Conditions |
| Benzylamine | N-benzyl-4-methyl-3-nitrobenzamide | Metal-free (heat), Ni-catalyzed, or Zn-catalyzed |
| Aniline | 4-methyl-3-nitro-N-phenylbenzamide | Metal-free (heat), Ni-catalyzed, or Zn-catalyzed |
| Diethylamine | N,N-diethyl-4-methyl-3-nitrobenzamide | Metal-free (heat), Ni-catalyzed, or Zn-catalyzed |
Electrophilic and Nucleophilic Reactivity of the Benzoyl Moiety
The benzoyl portion of this compound possesses a rich and varied reactivity profile, influenced by the attached methyl and nitro substituents, as well as the pyrrolidine amide group.
Electrophilic Aromatic Substitution:
The aromatic ring of the benzoyl group can undergo electrophilic substitution reactions. The outcome of such reactions is governed by the directing effects of the existing substituents. The methyl group (-CH₃) is an activating group and directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.org The nitro group (-NO₂) is a strongly deactivating group and a meta-director. libretexts.org
In the case of this compound, the positions on the aromatic ring are influenced as follows:
Position 2: Ortho to the methyl group and ortho to the nitro group.
Position 5: Para to the methyl group and meta to the nitro group.
Position 6: Ortho to the methyl group and meta to the nitro group.
The activating, ortho-, para-directing effect of the methyl group and the deactivating, meta-directing effect of the nitro group are in opposition. However, activating groups generally have a stronger influence than deactivating groups in directing the position of substitution. libretexts.org Therefore, electrophilic attack is most likely to occur at the positions activated by the methyl group and not strongly deactivated by the nitro group. The most probable sites for electrophilic substitution would be position 5 (para to methyl) and position 6 (ortho to methyl), with steric hindrance potentially reducing the likelihood of substitution at position 2.
Nucleophilic Reactivity at the Carbonyl Carbon:
The carbonyl carbon of the benzoyl group is an electrophilic center and is the site of nucleophilic attack in reactions such as hydrolysis and transamidation, as discussed previously. The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group. libretexts.org In this molecule, the pyrrolidine moiety acts as the leaving group. The electrophilicity of this carbonyl carbon is enhanced by the electron-withdrawing nitro group on the aromatic ring, making it more reactive towards nucleophiles compared to an unsubstituted benzoyl group.
Iv. Advanced Spectroscopic and Structural Characterization of 1 4 Methyl 3 Nitrobenzoyl Pyrrolidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical method that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a molecule. The resulting spectra reveal detailed information about the molecular structure, including the chemical environment of each atom, the connectivity between adjacent atoms, and the spatial relationships between them. For N-benzoyl pyrrolidine (B122466) derivatives, NMR analysis can be complicated by the restricted rotation around the amide C-N bond, which can lead to the presence of rotational isomers (rotamers), observable as separate sets of signals. unipi.itresearchgate.net
The ¹H and ¹³C NMR spectra of 1-(4-methyl-3-nitrobenzoyl)pyrrolidine are predicted to show distinct signals corresponding to each unique proton and carbon atom in the molecule. The chemical shift (δ), reported in parts per million (ppm), for each nucleus is highly dependent on its local electronic environment.
Proton (¹H) NMR: The aromatic region would display signals for the three protons on the benzene (B151609) ring. The proton positioned between the nitro and carbonyl groups is expected to be the most deshielded (shifted furthest downfield) due to the strong electron-withdrawing effects of these groups. The methyl group protons would appear as a singlet in the upfield region. The four sets of protons on the pyrrolidine ring would typically appear as multiplets, with those closest to the electron-withdrawing carbonyl group (the α-protons) being shifted further downfield than the β-protons.
Carbon (¹³C) NMR: The ¹³C NMR spectrum would show a signal for each of the 12 carbon atoms. The carbonyl carbon of the amide is characteristically found far downfield. The aromatic carbons would appear in the typical range of 120-150 ppm, with their exact shifts influenced by the attached nitro and methyl groups. The methyl carbon would be found at the highest field (lowest ppm value). The carbons of the pyrrolidine ring would appear in the aliphatic region, with the α-carbons shifted downfield relative to the β-carbons due to the adjacent nitrogen and carbonyl group.
Predicted NMR Data Tables
Predicted ¹H NMR Chemical Shifts for this compound Predicted for a standard solvent like CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic H (C2-H) | ~ 8.0 - 8.2 | Singlet (or narrow doublet) |
| Aromatic H (C5-H) | ~ 7.8 - 8.0 | Doublet |
| Aromatic H (C6-H) | ~ 7.4 - 7.6 | Doublet |
| Pyrrolidine CH₂ (α to N) | ~ 3.5 - 3.8 | Triplet / Multiplet |
| Pyrrolidine CH₂ (β to N) | ~ 1.9 - 2.2 | Multiplet |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~ 168 - 172 |
| Aromatic C (C3-NO₂) | ~ 148 - 152 |
| Aromatic C (C4-CH₃) | ~ 140 - 144 |
| Aromatic C (C1) | ~ 135 - 138 |
| Aromatic C (C5) | ~ 130 - 134 |
| Aromatic C (C2) | ~ 125 - 128 |
| Aromatic C (C6) | ~ 122 - 125 |
| Pyrrolidine CH₂ (α to N) | ~ 45 - 50 |
| Pyrrolidine CH₂ (β to N) | ~ 23 - 28 |
To unambiguously assign the predicted signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this molecule, COSY would show correlations between the coupled aromatic protons and between the adjacent methylene (B1212753) groups within the pyrrolidine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton assignments in the ¹H spectrum to their corresponding carbon atoms in the ¹³C spectrum.
NMR data provides significant insight into the three-dimensional conformation of the molecule in solution.
Amide Bond Rotation: The C-N bond of the amide group has a partial double-bond character, which restricts rotation and can lead to the existence of cis and trans isomers. This is often observed in N-acyl-pyrrolidine derivatives and can be studied using variable-temperature NMR experiments. researchgate.netnih.gov The difference in the chemical environment for the pyrrolidine ring protons in each rotamer can lead to a doubling of signals in the NMR spectrum.
Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve ring strain, typically an "envelope" or "twist" conformation. nih.gov The exact conformation can be deduced by analyzing the vicinal proton-proton coupling constants (³JHH) around the ring, often with the aid of a Karplus equation, which relates the coupling constant to the dihedral angle between the protons.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In ESI-MS, the sample is dissolved in a solvent, aerosolized, and ionized, typically by protonation. The primary ion expected for this compound in positive ion mode would be the protonated molecule, [M+H]⁺. Given the molecular formula C₁₂H₁₄N₂O₃, the molecular weight is approximately 234.25 g/mol . Therefore, the ESI-MS spectrum would be expected to show a prominent peak at an m/z value corresponding to the mass of the protonated molecule.
Predicted ESI-MS Data
| Ion | Predicted Mass-to-Charge Ratio (m/z) |
|---|
High-resolution mass spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of an ion. By comparing the experimentally measured accurate mass of the molecular ion to the calculated theoretical mass, the molecular formula can be unequivocally confirmed, distinguishing it from other compounds that might have the same nominal mass.
Predicted HRMS Data for [M+H]⁺
| Molecular Formula | Calculated Monoisotopic Mass (m/z) |
|---|
Fragmentation Pathway Analysis
While specific mass spectrometry studies detailing the fragmentation pathway of this compound are not extensively documented in public databases, a theoretical pathway can be postulated based on the known behavior of related chemical structures, such as amides, nitroaromatic compounds, and pyrrolidine derivatives. The molecular weight of the compound is a starting point for identifying the molecular ion peak in a mass spectrum.
Key fragmentation of the amide bond is anticipated, leading to two primary charged fragments: the 4-methyl-3-nitrobenzoyl cation and the pyrrolidinyl cation. The stability of the 4-methyl-3-nitrobenzoyl cation is a significant factor in this fragmentation, with its m/z value being a prominent feature in the spectrum. Further fragmentation of this cation would likely involve the loss of the nitro group (NO₂) and carbon monoxide (CO). The pyrrolidine ring is expected to undergo its characteristic fragmentation, typically involving the loss of ethylene (B1197577) (C₂H₄).
A plausible fragmentation pathway is outlined below:
Initial Ionization : Formation of the molecular ion [M]⁺.
Amide Bond Cleavage : The most probable initial fragmentation is the cleavage of the C-N bond of the amide, yielding the 4-methyl-3-nitrobenzoyl cation and a neutral pyrrolidine radical, or the pyrrolidinyl cation and a neutral benzoyl radical.
Fragmentation of the Benzoyl Moiety : The 4-methyl-3-nitrobenzoyl cation can undergo further fragmentation, such as the loss of a nitro group.
Fragmentation of the Pyrrolidine Ring : The pyrrolidinyl cation can fragment further, for instance, through the loss of an ethylene molecule.
Interactive Data Table: Postulated Mass Spectrometry Fragmentation of this compound
| Fragment Ion | Postulated Structure | m/z (amu) |
| [C₁₂H₁₄N₂O₃]⁺ | Molecular Ion | 234.25 |
| [C₈H₇NO₃]⁺ | 4-methyl-3-nitrobenzoyl cation | 165.15 |
| [C₄H₈N]⁺ | Pyrrolidinyl cation | 70.12 |
| [C₈H₇O]⁺ | 4-methylbenzoyl cation | 119.14 |
| [C₄H₇]⁺ | Butenyl cation | 55.10 |
Vibrational Spectroscopy
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is instrumental in identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
The IR spectrum of this compound is expected to show a series of absorption bands that are characteristic of its constituent parts. The presence of a tertiary amide is typically confirmed by a strong absorption band for the C=O stretch, which is expected in the range of 1630-1680 cm⁻¹. The nitro group (NO₂) gives rise to two distinct and strong stretching vibrations: an asymmetric stretch usually found between 1500-1570 cm⁻¹ and a symmetric stretch in the 1335-1380 cm⁻¹ region.
The aromatic ring will present C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. The pyrrolidine ring, being an aliphatic amine derivative, will contribute to the C-H stretching vibrations in the 2850-2960 cm⁻¹ region.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H (Pyrrolidine) | Stretch | 2850-2960 |
| Amide C=O | Stretch | 1630-1680 |
| Aromatic C=C | Stretch | 1400-1600 |
| Nitro N-O | Asymmetric Stretch | 1500-1570 |
| Nitro N-O | Symmetric Stretch | 1335-1380 |
X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
V. Computational and Theoretical Investigations on 1 4 Methyl 3 Nitrobenzoyl Pyrrolidine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and properties of medium-sized organic molecules like 1-(4-methyl-3-nitrobenzoyl)pyrrolidine, providing a balance between computational cost and accuracy.
Molecular Geometry Optimization and Electronic Structure Calculations
Theoretical investigations into the molecular structure of this compound typically commence with geometry optimization using DFT methods, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p). These calculations aim to identify the lowest energy conformation of the molecule. The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to find a stable structure on the potential energy surface.
The presence of the electron-withdrawing nitro group and the electron-donating methyl group on the benzene (B151609) ring significantly influences the electronic distribution. DFT calculations can map the electron density surface and calculate molecular electrostatic potential (MEP), highlighting regions of positive and negative charge. The nitro group and the carbonyl oxygen are expected to be regions of high electron density (negative potential), while the hydrogen atoms of the pyrrolidine (B122466) and methyl groups will exhibit positive potential. This electronic landscape is crucial for understanding intermolecular interactions.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Based on Analogous Structures)
| Parameter | Predicted Value |
|---|---|
| Bond Lengths (Å) | |
| C=O | ~1.23 - 1.25 |
| C-N (amide) | ~1.35 - 1.38 |
| N-C (pyrrolidine) | ~1.46 - 1.48 |
| C-C (aromatic) | ~1.38 - 1.41 |
| C-N (nitro) | ~1.47 - 1.49 |
| N-O (nitro) | ~1.21 - 1.23 |
| **Bond Angles (°) ** | |
| O=C-N | ~120 - 122 |
| C-N-C (amide) | ~122 - 125 |
| C-C-N (nitro) | ~118 - 120 |
| **Dihedral Angles (°) ** | |
| C(aromatic)-C(aromatic)-C(carbonyl)-N | ~20 - 40 |
Note: These values are estimations based on computational data for structurally related aromatic amides and nitro compounds and have not been experimentally verified for this compound.
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
DFT calculations are instrumental in predicting vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. The calculated frequencies and chemical shifts can be correlated with experimental data to confirm the molecular structure and assign spectral features.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to better match experimental values. For this compound, characteristic vibrational modes would include the C=O stretching of the amide group, typically appearing around 1630-1680 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. C-N stretching vibrations of the amide and pyrrolidine ring, as well as aromatic C-H and aliphatic C-H stretching modes, would also be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within DFT to calculate the ¹H and ¹³C NMR chemical shifts. The predicted shifts are compared to a standard, such as tetramethylsilane (B1202638) (TMS), to provide theoretical spectra. For this compound, distinct signals would be expected for the protons and carbons of the 4-methyl-3-nitrophenyl group and the pyrrolidine ring. The chemical shifts of the aromatic protons would be influenced by the positions of the methyl and nitro substituents. The protons on the pyrrolidine ring adjacent to the nitrogen and carbonyl group would exhibit characteristic downfield shifts. researchgate.net
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Signals |
|---|---|
| FT-IR (cm⁻¹) | ~1650 (C=O stretch, amide I), ~1530 (N-O asymmetric stretch), ~1350 (N-O symmetric stretch), ~2850-2950 (C-H aliphatic stretch) |
| ¹H NMR (ppm) | ~7.5-8.2 (aromatic protons), ~2.4 (methyl protons), ~3.5-3.8 (pyrrolidine protons α to N), ~1.9-2.2 (pyrrolidine protons β to N) |
| ¹³C NMR (ppm) | ~168 (C=O), ~148 (C-NO₂), ~120-140 (aromatic carbons), ~45-50 (pyrrolidine carbons α to N), ~24-28 (pyrrolidine carbons β to N), ~20 (methyl carbon) |
Note: These are predicted values based on computational models of analogous compounds and serve as a guide for experimental analysis.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry can provide detailed insights into the reaction mechanism for the synthesis of this compound, which is typically formed via the acylation of pyrrolidine with 4-methyl-3-nitrobenzoyl chloride. DFT calculations can be used to model the reaction pathway, identifying key intermediates and transition states.
The reaction is expected to proceed through a nucleophilic acyl substitution mechanism. The nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This leads to the formation of a tetrahedral intermediate. The stability of this intermediate and the energy barrier to its formation and collapse can be calculated. The departure of the chloride leaving group results in the formation of the final amide product.
Transition state theory combined with DFT allows for the calculation of activation energies for each step of the reaction. By locating the transition state structures, which are first-order saddle points on the potential energy surface, the rate-determining step of the reaction can be identified. nih.govrsc.org Intrinsic Reaction Coordinate (IRC) calculations can further confirm that the identified transition state connects the reactant and product of a particular step. nih.gov
Conformational Analysis via Computational Methods
The flexibility of the pyrrolidine ring and the rotation around the amide bond mean that this compound can exist in multiple conformations. Computational methods are essential for exploring these conformational possibilities.
Exploration of Potential Energy Surfaces and Minimum Energy Conformers
Conformational analysis involves a systematic search of the potential energy surface (PES) to identify all stable conformers (local minima) and the energy barriers (transition states) that separate them. This can be achieved by systematically rotating the rotatable bonds, such as the C-N amide bond and the bonds within the pyrrolidine ring, and performing energy calculations at each point.
For this compound, the puckering of the pyrrolidine ring (which can adopt envelope or twisted conformations) and the rotation around the C(O)-N bond are the primary degrees of freedom. nih.gov The relative energies of the different conformers can be calculated to determine their populations at a given temperature using the Boltzmann distribution. These studies are crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation. nih.gov
Influence of Solvation Models on Conformational Preferences
The conformation of a molecule can be significantly influenced by its environment. Solvation models are used in computational chemistry to simulate the effect of a solvent on molecular properties. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net
Intermolecular Interactions and Crystal Lattice Dynamics
The arrangement of molecules in a crystal lattice is dictated by a complex balance of non-covalent interactions. Computational chemistry provides indispensable tools for dissecting these forces, offering a detailed picture of crystal packing and stability. For this compound, a molecule possessing a polar amide bond, a nitro group capable of strong hydrogen bonding, and aromatic and aliphatic regions, understanding these interactions is key to predicting its physicochemical properties.
Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a molecular crystal. crystalexplorer.netresearchgate.netscirp.org The analysis is based on partitioning the crystal's electron density into regions associated with each molecule. crystalexplorer.net The resulting surface is unique for each molecule in its specific crystalline environment and can be color-mapped with various properties to highlight different aspects of intermolecular contacts.
One of the most common mappings is the normalized contact distance, dnorm. This property is colored to show contacts shorter than, equal to, and longer than the van der Waals radii. researchgate.net
Red spots on the dnorm surface indicate close contacts, typically representing strong interactions like hydrogen bonds, where the distance between atoms is shorter than the sum of their van der Waals radii. scirp.orgmdpi.com
White areas represent contacts where the intermolecular distance is approximately equal to the van der Waals separation. scirp.org
Blue regions signify contacts that are longer than the van der Waals radii. scirp.org
For this compound, one would anticipate prominent red spots on the Hirshfeld surface corresponding to hydrogen bonds between the oxygen atoms of the nitro and carbonyl groups and hydrogen atoms on neighboring molecules.
Illustrative Data Table 1: Hypothetical Hirshfeld Surface Contact Contributions for this compound
This table is a hypothetical representation of the types of intermolecular contacts and their percentage contributions that might be observed for the title compound, based on analyses of similar molecules.
| Contact Type | Percentage Contribution (%) | Description |
| O···H / H···O | 40.5% | Represents strong hydrogen bonding involving the nitro and carbonyl oxygen atoms. |
| H···H | 35.2% | Comprises a large portion of the surface, typical for organic molecules. |
| C···H / H···C | 15.8% | Indicates van der Waals forces and potential weak C-H···π interactions. |
| C···C | 3.5% | Suggests potential π-π stacking interactions between aromatic rings. |
| N···H / H···N | 2.7% | Relates to weaker interactions involving the pyrrolidine or nitro group nitrogen. |
| O···C / C···O | 1.9% | Other minor van der Waals contacts. |
| Other | 0.4% | Includes all other minor contacts. |
The Non-Covalent Interaction (NCI) plot is a visualization technique that reveals the location and nature of non-covalent interactions in real space. wikipedia.orgchemtools.org It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). acs.orgresearchgate.net Low-density, low-gradient regions are indicative of non-covalent interactions. chemtools.org
The resulting 3D isosurfaces are color-coded to differentiate between types of interactions:
Blue surfaces indicate strong, attractive interactions, such as strong hydrogen bonds. chemtools.org
Green surfaces depict weak, attractive van der Waals interactions. chemtools.org
Red surfaces signify strong, repulsive interactions, such as steric clashes within a molecule or between closely packed molecules. chemtools.org
An NCI plot analysis of this compound would be expected to show large, blue-colored discs or surfaces in the regions of hydrogen bonds involving the nitro and carbonyl groups. Broad, green-colored surfaces would likely appear between the aromatic rings, indicating π-π stacking, and around the methyl and pyrrolidine groups, highlighting van der Waals forces. Red areas might appear if there is significant steric hindrance.
Illustrative Data Table 2: Hypothetical Interpretation of NCI Plot Features for this compound
This table provides a hypothetical interpretation of the visual data from an NCI plot analysis of the title compound.
| Isosurface Color | Location on Molecule | Type of Interaction Interpreted |
| Blue | Between carbonyl/nitro oxygen and neighboring C-H groups. | Strong, attractive hydrogen bonds. |
| Green | Between the planes of adjacent phenyl rings. | Weak, attractive π-π stacking. |
| Green | Surrounding the pyrrolidine and methyl groups. | Weak, attractive van der Waals forces. |
| Red | Potentially between crowded atoms if packing is very dense. | Steric repulsion / Clashes. |
While Hirshfeld and NCI analyses are excellent for visualizing and identifying interactions, quantifying the energetic contribution of these forces provides a deeper understanding of crystal stability. Theoretical models allow for the calculation of interaction energies between pairs of molecules within the crystal lattice. acs.orgnih.gov These calculations are typically performed on molecular dimers extracted from the crystal structure at their precise crystallographic orientations.
The total interaction energy is partitioned into physically meaningful components:
Electrostatic Energy (Eele): The energy arising from the interaction of the static charge distributions of the molecules. This is often the dominant term in polar molecules.
Polarization Energy (Epol): The attractive energy resulting from the distortion of each molecule's electron cloud by the electric field of the other.
Dispersion Energy (Edis): A quantum mechanical effect arising from correlated electron fluctuations, representing a significant attractive force (van der Waals).
Repulsion Energy (Erep): The short-range repulsive energy that prevents molecules from collapsing into each other, arising from the Pauli exclusion principle.
The sum of these components gives the total interaction energy (Etot). acs.orgiucr.org For this compound, one would expect the electrostatic component to be highly significant due to the polar nitro and amide groups. Dispersion forces would also be crucial, particularly for interactions involving the aromatic ring.
Illustrative Data Table 3: Hypothetical Interaction Energy Calculations for a Dimer of this compound (in kJ/mol)
This table is a hypothetical example of calculated interaction energies for a significant molecular pair (e.g., a hydrogen-bonded dimer) in the crystal lattice of the title compound.
| Energy Component | Calculated Value (kJ/mol) | Significance |
| Electrostatic (Eele) | -65.5 | Strong attractive force due to hydrogen bonding and dipole-dipole interactions. |
| Polarization (Epol) | -18.2 | Significant stabilization from mutual charge cloud distortion. |
| Dispersion (Edis) | -45.8 | Major attractive contribution from van der Waals forces. |
| Repulsion (Erep) | +39.5 | Necessary counterbalancing repulsive force at close contact. |
| Total Energy (Etot) | -90.0 | Strong overall stabilizing interaction for this dimer pair. |
Vi. Synthetic Utility and Role As a Chemical Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems
The specific arrangement of functional groups in 1-(4-methyl-3-nitrobenzoyl)pyrrolidine makes it an ideal starting point for synthesizing polycyclic molecules, particularly those containing nitrogen. The ortho-relationship between the nitro group and the benzoyl amide linkage is a key structural feature that enables powerful intramolecular cyclization strategies.
The pyrrolo[2,1-c] nih.govresearchgate.netbenzodiazepines (PBDs) are a class of tricyclic compounds recognized as "privileged structures" due to their wide range of biological activities, including potent antitumor properties. nih.gov The synthesis of the PBD core often relies on a critical reductive cyclization step, for which this compound is an exemplary precursor.
A common synthetic pathway involves the selective reduction of the nitro group to an amine. nih.gov This transformation is typically achieved through catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or through chemical reduction with agents such as tin(II) chloride or sodium dithionite (B78146). The resulting intermediate, 1-(3-amino-4-methylbenzoyl)pyrrolidine, possesses an aniline-type amine positioned ortho to the amide carbonyl group. This arrangement is perfectly poised for an intramolecular cyclization. Upon heating or treatment with a mild acid, the nucleophilic amine attacks the electrophilic amide carbonyl carbon, leading to the formation of the seven-membered diazepine (B8756704) ring and completing the signature tricyclic framework of the PBDs. nih.govacs.org
The general sequence is outlined below:
Acylation: 4-Methyl-3-nitrobenzoic acid is converted to its more reactive acid chloride, which is then reacted with pyrrolidine (B122466) to form the stable amide, this compound.
Nitro Reduction: The nitro group of the precursor is reduced to a primary amine (NH2) group.
Intramolecular Cyclization: The newly formed amine undergoes an intramolecular condensation reaction with the amide carbonyl to form the diazepine ring, yielding the PBD core structure.
This strategy is fundamental in building libraries of PBD monomers, conjugates, and dimers for evaluation as therapeutic agents. nih.govnih.gov
The synthetic potential of this compound extends beyond PBDs. The principle of reductive cyclization is a robust and versatile method for constructing a variety of nitrogen-containing heterocycles. rsc.orgnih.gov By modifying the reaction conditions or the substrate, the reactive intermediate generated from the nitro group reduction can be guided toward different cyclization pathways.
For instance, metal-catalyzed reductive cyclization cascades have been employed to synthesize highly functionalized spiro[oxindole-3,3'-pyrrolidine]s. chemrxiv.orgresearchgate.netchemrxiv.org In these sequences, a nitro group is reduced to an amine, which then intramolecularly attacks a different electrophilic site within the molecule, such as a nitrile, to form a new five-membered ring in a highly diastereoselective manner. chemrxiv.org The utility of this compound as a building block can be envisioned in similar transformations, where the reduced amine could cyclize onto a suitably placed functional group to generate novel spirocyclic or fused polycyclic systems.
Furthermore, electrochemical methods have been developed for the reductive cyclization of ortho-nitro-substituted aromatic compounds to form fused benzimidazoles, demonstrating another potential synthetic route accessible from this precursor. rsc.org The versatility of the nitro group as a masked amine allows for its participation in a wide array of cyclization strategies, making the title compound a valuable starting material for combinatorial chemistry and the discovery of new heterocyclic scaffolds.
Substrate for Novel Organic Transformations
Beyond its role as a precursor in cyclization reactions, this compound and its derivatives are valuable substrates for exploring and developing novel synthetic methodologies, including catalyzed C-H functionalization and the design of organocatalytic systems.
Copper-catalyzed C-H amination has emerged as a powerful tool for the synthesis of nitrogen-containing rings. nih.govacs.org These reactions often proceed through a mechanism involving a high-valent copper-nitrene intermediate that can insert into an aliphatic C-H bond. While many studies focus on the synthesis of pyrrolidines from acyclic precursors, the N-acylated pyrrolidine scaffold itself is a potential substrate for further functionalization. nih.govresearchgate.net
In the context of this compound, the pyrrolidine ring contains multiple C(sp³)–H bonds that could be targets for intramolecular C-H amination or related functionalization reactions. For such a reaction to occur, the nitro group would likely need to be converted into a different nitrogen-based functional group, such as an azide, an N-fluoroamide, or an O-acyl hydroxylamine, which are known to generate reactive nitrene species under copper catalysis. acs.orgresearchgate.net The benzoyl group could act as a directing or tethering group, influencing the regioselectivity of the C-H insertion onto the pyrrolidine ring, potentially leading to novel bicyclic aminals or other constrained structures.
| Reaction Type | Potential Substrate Modification | Catalyst System | Potential Product |
|---|---|---|---|
| Intramolecular C-H Amination | Conversion of NO₂ to N₃ or N-F | Copper(I) or Copper(II) complexes | Fused or bridged bicyclic heterocycles |
| Remote C-H Arylation | Conversion of NO₂ to N-fluorosulfonamide | Cu(OTf)₂ / Ligand | δ-Arylated pyrrolidine derivatives |
The pyrrolidine ring is a privileged scaffold that forms the core of many of the most successful organocatalysts, with the amino acid L-proline being a seminal example. nih.govresearchgate.net These catalysts typically operate through the formation of enamine or iminium ion intermediates. While this compound is not itself a catalyst, it represents a highly functionalized and stable building block for the synthesis of new organocatalysts. researchgate.netnih.gov
The N-benzoyl group can be viewed as a protecting group for the pyrrolidine nitrogen. Its removal would unmask the secondary amine, a key functional group for aminocatalysis. More sophisticated approaches involve using the existing functional handles—the nitro and methyl groups—to introduce additional catalytic moieties. For example, reduction of the nitro group to an amine and subsequent transformation into a thiourea (B124793) or sulfonamide group could create a bifunctional catalyst, where the pyrrolidine nitrogen acts as a Lewis base and the new group acts as a hydrogen-bond donor. nih.gov This strategy is widely used to create highly efficient and enantioselective catalysts for a variety of organic transformations.
Derivatization for Structure-Reactivity and Structure-Function Studies
A key aspect of its synthetic utility is the ease with which this compound can be derivatized. The presence of multiple distinct functional groups allows for selective modification at various sites, enabling the systematic exploration of structure-reactivity relationships (SRR) and structure-activity relationships (SAR). By creating a library of analogues where one part of the molecule is changed at a time, researchers can probe the role of each component.
Key derivatization sites include:
The Nitro Group: Can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for a wide range of further transformations.
The Methyl Group: Can be oxidized to a carboxylic acid or halogenated via radical reactions to introduce new functional groups.
The Aromatic Ring: Can undergo electrophilic aromatic substitution, although the substitution pattern is directed by the existing groups.
The Amide Carbonyl: Can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like borane (B79455), transforming the N-benzoylpyrrolidine into an N-benzylpyrrolidine derivative and altering its conformational properties.
The table below summarizes some of the key derivatization possibilities which are invaluable for fine-tuning the properties of the molecule for applications in materials science, catalysis, or medicinal chemistry.
| Molecular Site | Transformation | Resulting Functional Group | Purpose |
|---|---|---|---|
| Nitro Group (NO₂) | Reduction | Amine (NH₂) | Enables cyclization, serves as nucleophile |
| Methyl Group (CH₃) | Oxidation | Carboxylic Acid (COOH) | Introduces acidic site, coupling handle |
| Amide Carbonyl (C=O) | Reduction | Methylene (CH₂) | Increases flexibility, modifies basicity |
| Aromatic Ring | Electrophilic Substitution | Halogenation, Nitration, etc. | Modulates electronic properties |
| Pyrrolidine Nitrogen | Amide Cleavage (Hydrolysis) | Secondary Amine (NH) | Unmasks catalytic site, increases basicity |
Preparation of Analogues for Mechanistic Probes in Synthetic Chemistry
The structure of this compound is amenable to the preparation of a variety of analogues that can serve as mechanistic probes. Such probes are instrumental in elucidating reaction mechanisms, understanding enzyme-substrate interactions, and validating biochemical pathways. The generation of these analogues typically involves the selective modification of one or more functional groups within the parent molecule.
The nitro group on the aromatic ring is a key feature that can be exploited for the synthesis of mechanistic probes. For instance, the electron-withdrawing nature of the nitro group significantly influences the electronic properties of the benzoyl moiety. Analogues with this group reduced to an amine or completely removed would provide a means to probe the importance of these electronic effects in a given chemical or biological system. Furthermore, the nitro group itself can be a handle for introducing other functionalities.
The following table outlines several potential analogues of this compound that could be synthesized to serve as mechanistic probes, along with the rationale for their use.
| Analogue Name | Modification from Parent Compound | Synthetic Approach | Potential Use as a Mechanistic Probe |
| 1-(3-Amino-4-methylbenzoyl)pyrrolidine | Reduction of the nitro group to an amine. | Catalytic hydrogenation (e.g., using Pd/C, H₂) or chemical reduction (e.g., using SnCl₂/HCl). | To investigate the role of the electron-withdrawing nitro group versus an electron-donating amino group on the reactivity or binding affinity of the molecule. |
| 1-(4-Methylbenzoyl)pyrrolidine | Removal of the nitro group. | Diazotization of the corresponding amino analogue followed by reduction (e.g., with H₃PO₂). | To serve as a control compound to assess the overall contribution of the nitro substituent to the molecule's properties. |
| 1-(4-(Bromomethyl)-3-nitrobenzoyl)pyrrolidine | Bromination of the methyl group. | Radical bromination using N-bromosuccinimide (NBS) and a radical initiator. | To introduce a reactive handle for covalent modification of biological targets or for use in further synthetic transformations. |
| This compound-α,α-d₂ | Deuteration at the positions alpha to the pyrrolidine nitrogen. | Not straightforwardly synthesized from the parent compound; would require synthesis from deuterated pyrrolidine. | To study kinetic isotope effects in reactions involving the pyrrolidine ring, providing insight into reaction mechanisms. |
The synthesis of these analogues relies on well-established synthetic methodologies. For example, the reduction of the nitro group is a common transformation that can be achieved under various conditions, allowing for selectivity in the presence of other functional groups. Similarly, benzylic bromination is a standard method for functionalizing methyl groups on aromatic rings.
Utility in Scaffold Diversification for Methodological Research
Scaffold diversification is a key strategy in medicinal chemistry and drug discovery for exploring chemical space and identifying novel bioactive molecules. nih.gov The pyrrolidine ring, in particular, is a privileged scaffold due to its three-dimensional structure and its prevalence in a wide range of biologically active compounds. nih.gov this compound provides a robust starting point for scaffold diversification, leveraging the reactivity of its constituent parts.
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules. acs.org The pyrrolidine scaffold is a valuable component in DOS due to the stereochemical complexity that can be generated. nih.gov The non-planar nature of the pyrrolidine ring allows for the exploration of three-dimensional space, a desirable feature for interacting with biological targets. nih.gov
The diversification of the this compound scaffold can be approached in several ways:
Modification of the Aromatic Ring: The nitro and methyl groups on the benzoyl ring are handles for a variety of transformations. The nitro group can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or conversion to a diazonium salt for a range of Sandmeyer reactions. The methyl group can be oxidized to a carboxylic acid or halogenated to introduce further points of diversity.
Modification of the Pyrrolidine Ring: While the pyrrolidine ring in the parent compound is unsubstituted, synthetic strategies can be employed to introduce substituents at various positions. For instance, lithiation of the positions alpha to the nitrogen followed by reaction with an electrophile could introduce new functional groups. Alternatively, a de novo synthesis of substituted pyrrolidines prior to acylation with 4-methyl-3-nitrobenzoyl chloride would yield a library of diverse compounds. chemrxiv.org
Scaffold Hopping: This strategy involves replacing a core scaffold with another that has similar spatial and electronic properties but a different chemical backbone. nih.gov Starting from this compound, one could envision replacing the pyrrolidine ring with other five- or six-membered nitrogen heterocycles to explore new regions of chemical space while retaining the substituted benzoyl moiety.
The following table summarizes potential diversification strategies for the this compound scaffold.
| Diversification Strategy | Target Moiety | Key Reactions | Resulting Structural Diversity |
| Aromatic Ring Functionalization | Nitro Group | Reduction to amine, diazotization, Sandmeyer reactions (e.g., -CN, -Cl, -Br, -OH). | Introduction of a wide range of substituents on the aromatic ring, altering electronic and steric properties. |
| Aromatic Ring Functionalization | Methyl Group | Oxidation to carboxylic acid, benzylic halogenation. | Introduction of new functional groups for further coupling reactions or to act as pharmacophoric features. |
| Pyrrolidine Ring Substitution | C-H bonds | Directed metalation-trapping, radical functionalization. | Generation of stereoisomers and new substitution patterns on the pyrrolidine ring, increasing three-dimensional complexity. nih.gov |
| Amide Bond Modification | Amide | Reduction to an amine. | Conversion of the planar amide to a more flexible secondary or tertiary amine linkage. |
| Scaffold Hopping | Pyrrolidine Ring | Synthesis of analogues with different heterocyclic rings (e.g., piperidine, morpholine). | Exploration of different scaffold geometries and their impact on biological activity. nih.gov |
Through these and other synthetic transformations, this compound can be utilized as a starting material to generate a vast library of compounds. This library can then be screened in various assays to identify new chemical probes, tool compounds for methodological research, or lead compounds for drug discovery programs.
Vii. Conclusion and Future Research Perspectives in N Acylpyrrolidine Chemistry
Synthesis and Characterization Advancements of 1-(4-Methyl-3-nitrobenzoyl)pyrrolidine
The synthesis of this compound, while not extensively detailed in dedicated studies, can be reliably achieved through established synthetic methodologies for N-acylpyrrolidines. The primary route involves the acylation of pyrrolidine (B122466) with a suitable acylating agent, typically 4-methyl-3-nitrobenzoyl chloride.
The precursor, 4-methyl-3-nitrobenzoyl chloride, is synthesized from 4-methyl-3-nitrobenzoic acid. A common method for this conversion is the reaction of the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of a base like pyridine (B92270), followed by distillation to purify the resulting acid chloride. google.com
Table 1: Synthesis of 4-Methyl-3-nitrobenzoyl chloride
| Reactants | Reagents | Temperature | Reaction Time | Yield | Purity |
|---|---|---|---|---|---|
| 4-methyl-3-nitrobenzoic acid, thionyl chloride | Pyridine (catalyst) | 90 °C | 12 hours | > 98% | > 99.5% |
Data derived from patent information on similar syntheses. google.com
Once the acyl chloride is obtained, the subsequent amidation reaction with pyrrolidine proceeds readily to form the target compound, this compound. This reaction is a standard nucleophilic acyl substitution.
The characterization of this compound would rely on a suite of spectroscopic and analytical techniques to confirm its structure and purity. While specific data for this exact molecule is not widely published, the expected analytical data can be inferred from related compounds.
Table 2: Expected Analytical Data for this compound
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals corresponding to the pyrrolidine ring protons (typically in the range of 1.8-4.0 ppm) and the aromatic protons of the 4-methyl-3-nitrophenyl group (in the aromatic region, ~7.0-8.5 ppm), as well as a singlet for the methyl group protons. |
| ¹³C NMR | Resonances for the carbonyl carbon (~165-175 ppm), the carbons of the pyrrolidine ring, and the aromatic carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₄N₂O₃). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the amide C=O stretch (around 1650 cm⁻¹), C-N stretch, and the N-O stretches of the nitro group. |
| Elemental Analysis | Percentages of Carbon, Hydrogen, and Nitrogen that align with the molecular formula. |
Commercial suppliers like Sigma-Aldrich list the compound, confirming its existence and accessibility for research purposes, though they may not provide detailed analytical data, placing the responsibility on the researcher to confirm identity and purity. sigmaaldrich.com
Emerging Trends in Chemical Reactivity and Synthetic Applications
The N-acylpyrrolidine scaffold, including structures like this compound, is a cornerstone in modern synthetic chemistry and drug discovery. nih.gov The pyrrolidine ring is a privileged structure due to its ability to explore three-dimensional chemical space, its contribution to the stereochemistry of a molecule, and its non-planar nature, which is often described as "pseudorotation". nih.gov
Current research highlights several key trends:
Stereoselective Synthesis : A major focus is on the development of stereoselective methods to produce highly functionalized pyrrolidine derivatives. mdpi.com This is often achieved by starting with chiral precursors like proline or 4-hydroxyproline, or through asymmetric reactions such as 1,3-dipolar cycloadditions. nih.govmdpi.com The stereochemistry of the pyrrolidine ring can significantly influence the biological activity of the final compound. nih.gov
Diversity-Oriented Synthesis : The pyrrolidine scaffold is frequently used in diversity-oriented synthesis to create large libraries of compounds for high-throughput screening. nih.gov Microwave-assisted organic synthesis (MAOS) has emerged as a tool to increase the efficiency of these synthetic efforts and align with green chemistry principles. nih.gov
Applications in Medicinal Chemistry : N-acylpyrrolidines are integral to the development of new therapeutic agents. For instance, various pyrrolidine derivatives have been investigated for their potential as anticancer agents, antidiabetics, and treatments for central nervous system disorders. nih.govmdpi.com Recently, 1,3,4-trisubstituted pyrrolidines have been synthesized and evaluated as adjuvants for antibiotics like meropenem (B701) to combat antibiotic resistance. rsc.org
1,3-Dipolar Cycloadditions : The reaction of azomethine ylides with various dipolarophiles remains a powerful method for constructing the pyrrolidine ring. nih.gov This approach allows for the creation of complex, multi-substituted pyrrolidines with a high degree of regio- and stereocontrol. rsc.org
The presence of the nitro group and the methyl group on the benzoyl moiety of this compound offers further opportunities for chemical modification, such as reduction of the nitro group to an amine, which can then be further functionalized.
Outlook for Advanced Computational Modeling in Pyrrolidine Chemistry
Computational chemistry is becoming an indispensable tool in the study and design of pyrrolidine-based compounds. The future of this field will be heavily influenced by the integration of advanced computational modeling at all stages of research and development.
Predictive Modeling of Bioactivity : Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are being used to predict the biological activity of pyrrolidine derivatives. nih.govtandfonline.com These models can identify key structural features responsible for activity and guide the design of more potent and selective compounds. nih.gov For example, molecular modeling has been used to design novel pyrrolidine-based inhibitors of myeloid cell leukemia-1 (Mcl-1). nih.govtandfonline.com
Reaction Mechanism and Stability Studies : Density Functional Theory (DFT) and other quantum-chemical methods are employed to study reaction mechanisms and the stability of intermediates. acs.orgnih.gov For instance, computational studies have examined the stability of pyrrolidine-derived iminium ions, which are key intermediates in organocatalysis. acs.org These studies provide fundamental insights that can lead to the development of new synthetic methods and catalysts.
ADME/Tox Prediction : A significant trend is the use of computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new chemical entities early in the discovery process. nih.gov This in silico screening helps to identify candidates with favorable pharmacokinetic and safety profiles, reducing the time and cost associated with drug development.
Conformational Analysis : The flexible, non-planar nature of the pyrrolidine ring makes its conformational analysis crucial for understanding its interaction with biological targets. Computational methods are essential for exploring the conformational landscape of pyrrolidine derivatives and identifying the bioactive conformation. nih.gov
The synergy between experimental synthesis and computational modeling is expected to accelerate the discovery of novel N-acylpyrrolidine derivatives with tailored properties for a wide range of applications, from materials science to medicine.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-methyl-3-nitrobenzoyl chloride |
| 4-methyl-3-nitrobenzoic acid |
| 1-(4-methylbenzoyl)pyrrolidine |
| (4-chloro-3-nitrophenyl)-1-pyrrolidinylmethanone |
| Proline |
| 4-hydroxyproline |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 1-(4-methyl-3-nitrobenzoyl)pyrrolidine, and how is reaction progress monitored?
- Answer : A typical approach involves nucleophilic substitution or acylation reactions. For example, analogous pyrrolidine derivatives are synthesized via heating dialkylamines with halogenated aromatic aldehydes in DMF at 150°C, using potassium carbonate as a base. Reaction progress is monitored by thin-layer chromatography (TLC), with extraction using ethyl acetate and purification via column chromatography .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Answer :
- 1H NMR : Characteristic peaks include aromatic protons (δ 7.2–8.0 ppm for nitrobenzoyl groups), pyrrolidine methylene protons (δ 1.9–3.3 ppm), and nitro/methyl group splitting patterns .
- IR : Stretching vibrations for the carbonyl group (~1650–1700 cm⁻¹) and nitro groups (~1520–1350 cm⁻¹) are critical identifiers .
Q. What purification strategies are effective for isolating this compound?
- Answer : After extraction with ethyl acetate, drying over MgSO₄, and solvent removal under reduced pressure, recrystallization from ethanol or hexane/ethyl acetate mixtures is recommended. Purity is validated via melting point analysis and HPLC .
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELX, ORTEP) resolve structural ambiguities in this compound?
- Answer : SHELXL is used for refining crystal structures against high-resolution X-ray data, particularly for handling twinning or disorder. ORTEP-III visualizes thermal ellipsoids and validates bond lengths/angles against standard values (e.g., C–C bond lengths ≈1.54 Å). Discrepancies in torsional angles may indicate conformational flexibility .
Q. What computational methods analyze the puckering dynamics of the pyrrolidine ring?
- Answer : The Cremer-Pople puckering parameters quantify non-planarity using ring atom coordinates. For five-membered rings, amplitude (q) and phase angle (φ) calculations differentiate between envelope, twist, or boat conformations. Software like Gaussian or CRYSTAL integrates these parameters for dynamic simulations .
Q. How should researchers address contradictions between NMR and X-ray diffraction data?
- Answer : Discrepancies may arise from solution vs. solid-state conformations. For example, NMR may indicate rapid ring inversion in solution, while X-ray captures a static conformation. Variable-temperature NMR and DFT calculations (e.g., B3LYP/6-31G*) can reconcile these differences .
Q. What strategies optimize microwave-assisted synthesis for derivatives of this compound?
- Answer : Microwave conditions (e.g., 100–150°C, 10–60 min in n-butanol) enhance reaction efficiency. Key parameters include solvent dielectric constant, microwave power, and catalyst selection (e.g., cyanothioacetamide for cyclization). Yields >90% are achievable with reduced side products .
Methodological Challenges
Q. How to mitigate side reactions during nitro group functionalization?
- Answer : Protecting the nitro group with Boc or Fmoc groups prevents unintended reduction. Catalytic hydrogenation (Pd/C, H₂) requires careful control to avoid over-reduction to amines. Alternative reductants like SnCl₂/HCl selectively reduce nitro groups without affecting benzoyl moieties .
Q. What analytical workflows validate stereochemical purity in derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
